Cas no 1001500-84-0 (3-(4-Bromo-3-methyl-pyrazol-1-yl)-propionic acid methyl ester)

3-(4-Bromo-3-methyl-pyrazol-1-yl)-propionic acid methyl ester structure
1001500-84-0 structure
Product Name:3-(4-Bromo-3-methyl-pyrazol-1-yl)-propionic acid methyl ester
CAS No:1001500-84-0
MF:C8H11BrN2O2
MW:247.089141130447
CID:3059336
PubChem ID:7017644
Update Time:2025-07-17

3-(4-Bromo-3-methyl-pyrazol-1-yl)-propionic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Bromo-3-methyl-pyrazol-1-yl)-propionic acid methyl ester
    • methyl 3-(4-bromo-3-methylpyrazol-1-yl)propanoate
    • methyl 3-(4-bromo-3-methylpyrazol-1-yl)propionate
    • CS-0329948
    • 1001500-84-0
    • 3-(4-bromo-3-methyl-pyrazol-1-yl)-propionic acid m ethyl ester
    • methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
    • AKOS000310326
    • methyl3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
    • STK312655
    • MDL: MFCD04969843
    • Inchi: 1S/C8H11BrN2O2/c1-6-7(9)5-11(10-6)4-3-8(12)13-2/h5H,3-4H2,1-2H3
    • InChI Key: JDPVPDZDKVGJNY-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=NN(C=1)CCC(=O)OC

Computed Properties

  • Exact Mass: 246.00039Da
  • Monoisotopic Mass: 246.00039Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 44.1Ų

3-(4-Bromo-3-methyl-pyrazol-1-yl)-propionic acid methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
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Additional information on 3-(4-Bromo-3-methyl-pyrazol-1-yl)-propionic acid methyl ester

Recent Advances in the Study of 3-(4-Bromo-3-methyl-pyrazol-1-yl)-propionic acid methyl ester (CAS: 1001500-84-0)

The compound 3-(4-Bromo-3-methyl-pyrazol-1-yl)-propionic acid methyl ester (CAS: 1001500-84-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative is recognized for its potential as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have focused on its structural optimization, synthetic pathways, and biological evaluation, shedding light on its promising applications in drug discovery.

One of the key advancements in the study of this compound involves its role as a precursor in the synthesis of novel kinase inhibitors. Researchers have demonstrated that the bromo-methyl-pyrazole moiety of 3-(4-Bromo-3-methyl-pyrazol-1-yl)-propionic acid methyl ester can be further functionalized to target specific kinases implicated in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the development of selective JAK2 inhibitors, which show potential for treating myeloproliferative disorders. The study reported improved pharmacokinetic properties and reduced off-target effects compared to earlier analogs.

In addition to its applications in kinase inhibition, recent research has explored the anti-inflammatory properties of derivatives derived from this compound. A 2024 paper in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and evaluation of a series of analogs, revealing that modifications at the propionic acid methyl ester group could enhance binding affinity to COX-2 enzymes. These findings suggest a potential pathway for developing next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

The synthetic accessibility of 3-(4-Bromo-3-methyl-pyrazol-1-yl)-propionic acid methyl ester has also been a focus of recent investigations. A team from the University of Cambridge reported a scalable, one-pot synthesis method in 2023, which significantly reduces production costs and improves yield. This methodological breakthrough is expected to facilitate broader adoption of the compound in industrial and academic settings, accelerating the discovery of new therapeutic agents.

Despite these promising developments, challenges remain in optimizing the compound's bioavailability and minimizing potential toxicity. Ongoing research aims to address these issues through structural modifications and formulation strategies. For example, a recent preprint on ChemRxiv proposed the use of prodrug approaches to enhance the solubility and stability of the compound in physiological environments.

In conclusion, 3-(4-Bromo-3-methyl-pyrazol-1-yl)-propionic acid methyl ester (CAS: 1001500-84-0) represents a valuable scaffold in medicinal chemistry, with demonstrated potential in kinase inhibition and anti-inflammatory therapy. Continued research into its derivatives and synthetic methodologies is likely to yield further breakthroughs, positioning this compound as a key player in the development of novel pharmaceuticals.

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